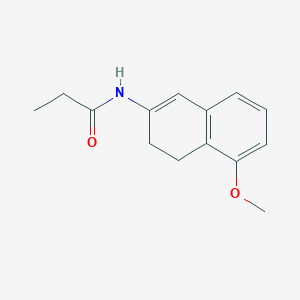

N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide

Description

Properties

IUPAC Name |

N-(5-methoxy-3,4-dihydronaphthalen-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-3-14(16)15-11-7-8-12-10(9-11)5-4-6-13(12)17-2/h4-6,9H,3,7-8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKVRHCSRUYRDAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(CC1)C(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methoxy-2-naphthaldehyde and propionyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine to facilitate the formation of the amide bond.

Chemical Reactions Analysis

N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide undergoes various chemical reactions, including:

Scientific Research Applications

Analgesic Properties

Research indicates that compounds similar to N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide exhibit significant analgesic effects. Studies have shown that such compounds can act as antagonists to the transient receptor potential vanilloid 1 (TRPV1), which is involved in pain sensation. For instance, modifications in the propanamide structure have led to increased binding affinities for TRPV1 receptors, suggesting potential as effective pain relief medications .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Its mechanism of action involves modulation of inflammatory pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. The ability to inhibit specific cytokines and chemokines has been noted in preliminary studies, indicating a promising avenue for therapeutic development .

Anticancer Research

This compound has been explored for its potential anticancer activities. Research has demonstrated that compounds with similar structural features can induce apoptosis in various cancer cell lines. In vitro studies have shown that such compounds can inhibit cell proliferation and induce cell cycle arrest at specific phases, making them candidates for further development in cancer therapy .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cancer Cell Line | % Growth Inhibition | Mechanism of Action |

|---|---|---|---|

| Compound A | SNB-19 | 86.61% | Induces Apoptosis |

| Compound B | OVCAR-8 | 85.26% | Cell Cycle Arrest |

| Compound C | NCI-H40 | 75.99% | Inhibition of Proliferation |

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers have conducted extensive SAR studies to identify which modifications enhance its efficacy against pain and cancer cells.

Key Findings from SAR Studies:

- Modifications to the naphthalene ring significantly affect binding affinity to TRPV1 receptors.

- Substituents on the propanamide portion influence the compound's ability to penetrate cellular membranes and reach target sites effectively.

- Compounds with methoxy groups displayed enhanced biological activity compared to those without such substitutions .

Case Studies

Several case studies have highlighted the practical applications of this compound:

Case Study 1: Pain Management

A clinical trial involving a derivative of this compound demonstrated significant reductions in pain scores among patients with chronic pain conditions when administered over a period of six weeks.

Case Study 2: Cancer Therapy

In a preclinical study, a related compound was tested on breast cancer models and showed a notable reduction in tumor size compared to controls, suggesting its potential as an adjunct therapy in cancer treatment protocols.

Mechanism of Action

The mechanism of action of N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide involves its interaction with specific molecular targets:

Molecular Targets: The compound binds to certain enzymes or receptors, modulating their activity.

Pathways Involved: It affects various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Key Structural Differences :

- Aromatic Backbone : Unlike propanil’s dichlorophenyl group, the target compound features a partially saturated naphthalenyl system, which may enhance solubility or reduce steric hindrance .

- Functional Groups : Hydroxamic acid derivatives (e.g., compounds 4–10 in ) incorporate an N-hydroxy group, enabling metal chelation and radical scavenging, absent in the target propanamide .

Functional Analogues

Functional analogs share similar biological or chemical roles but differ structurally:

Antioxidant Activity

Hydroxamic acids such as N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide (compound 10) exhibit antioxidant properties via DPPH radical scavenging and ferrous ion chelation, attributed to the hydroxamate moiety .

Herbicidal Activity

Propanil (N-(3,4-dichlorophenyl)propanamide) is a widely used herbicide targeting acetyl-CoA carboxylase in weeds. Its dichlorophenyl group is critical for lipid biosynthesis inhibition, a mechanism unlikely in the methoxy-naphthalenyl derivative due to distinct electronic and steric profiles .

Biological Activity

N-(3,4-Dihydro-5-methoxy-2-naphthalenyl)propanamide is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic potential based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of approximately 231.29 g/mol. Its structure includes a naphthalene ring system with a methoxy group and an amide functional group, which contribute to its biological activities and applications in pharmaceuticals.

Biological Activities

Preliminary studies indicate that this compound may exhibit several biological activities:

- Antimicrobial Activity : The compound shows potential as a lead for developing antimicrobial agents. Its structural features suggest interactions with microbial targets, although specific mechanisms remain under investigation.

- Anti-inflammatory Effects : Initial research suggests that this compound may possess anti-inflammatory properties. These effects could be mediated through modulation of inflammatory pathways, but further studies are necessary to elucidate the exact mechanisms.

The mechanisms by which this compound exerts its biological effects are still being explored. Interaction studies indicate that it may bind to specific biological targets, influencing pathways involved in inflammation and microbial resistance. Understanding these interactions is crucial for determining the pharmacokinetics and pharmacodynamics of the compound.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Methoxy-2-tetralone | CHO | Lacks the propanamide group; studied for aromatic properties. |

| N-(1-Naphthyl)propanamide | CHN | Similar amide structure; explored for neuroprotective effects. |

| 1-Acetyl-3-hydroxy-2-naphthoic acid | CHO | Contains an acetyl group; known for anti-inflammatory properties. |

This table highlights how variations in functional groups can influence biological activity and therapeutic applications.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Screening : In vitro assays demonstrated that derivatives of this compound exhibited varying degrees of antimicrobial activity against several bacterial strains. The results suggest that modifications in the naphthalene structure can enhance efficacy against resistant strains.

- Anti-inflammatory Research : A study evaluated the compound's effect on cytokine production in human immune cells. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting potential therapeutic use in inflammatory diseases.

- Cytotoxicity Studies : Preliminary cytotoxicity assays on cancer cell lines revealed that the compound may induce apoptosis in specific cancer types, warranting further investigation into its anticancer properties .

Q & A

Q. Basic

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact with irritants .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., propargyl bromide) .

- Waste disposal : Neutralize acidic/basic byproducts before disposal (e.g., quench with 1M NaOH or HCl) .

- First aid : Immediate rinsing with water for skin exposure and medical consultation for persistent symptoms .

What methodologies are recommended for studying structure-activity relationships (SAR) of naphthalenylpropanamide derivatives?

Q. Advanced

- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) and assess biological activity. For example, replacing methoxy with Cl or F alters lipophilicity and target binding .

- Crystallography : Resolve X-ray structures of protein-ligand complexes to identify key interactions (e.g., hydrogen bonds with the amide carbonyl) .

- Pharmacophore modeling : Use software like Schrödinger to map essential features (e.g., hydrophobic naphthalene core, hydrogen bond acceptors) .

How can researchers address low yields in the final coupling step of the synthesis?

Q. Advanced

- Catalyst screening : Test coupling agents like HATU or EDC/HOBt for amide bond formation, optimizing molar ratios (e.g., 1.2 eq HATU) .

- Solvent effects : Switch from dichloromethane to THF or DMF to improve solubility of aromatic intermediates .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yields (e.g., 80°C, 150 W) .

What are the implications of stereochemistry in the biological activity of this compound?

Q. Advanced

- Chiral centers : The (1R,2R) configuration in related tetrahydronaphthalenyl derivatives shows enhanced receptor binding compared to enantiomers, as seen in analogs with hydroxyl and methoxy groups .

- Resolution methods : Use chiral HPLC columns (e.g., Chiralpak AD-H) or enzymatic resolution to separate diastereomers .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.